molecular formula C13H10Cl2N4 B2402154 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline CAS No. 401467-25-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline

Cat. No.: B2402154
CAS No.: 401467-25-2
M. Wt: 293.15
InChI Key: FAVIJGDUMFGPIN-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline typically involves the reaction of 3,5-dichloroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of coupling reactions where benzotriazole is introduced into the molecule through a variety of reactions, activating it toward numerous transformations . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-dichloroaniline include other benzotriazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both benzotriazole and dichloroaniline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4/c14-9-5-10(15)7-11(6-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVIJGDUMFGPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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